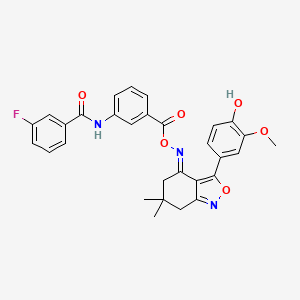
4-Benzamido-2,5-dimethoxybenzenediazonium;dichlorozinc;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzamido-2,5-dimethoxybenzenediazonium;dichlorozinc;chloride is a complex organic compound that features a diazonium group, a benzamido group, and two methoxy groups attached to a benzene ring. This compound is often used in various chemical reactions due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzamido-2,5-dimethoxybenzenediazonium;dichlorozinc;chloride typically involves the following steps:
Formation of 4-Benzamido-2,5-dimethoxyaniline: This is achieved by reacting 2,5-dimethoxyaniline with benzoyl chloride in the presence of a base such as pyridine.
Diazotization: The 4-Benzamido-2,5-dimethoxyaniline is then treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Complex Formation: The diazonium salt is then reacted with zinc chloride to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzamido-2,5-dimethoxybenzenediazonium;dichlorozinc;chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out at room temperature.
Coupling Reactions: Reagents such as phenol or aniline are used, often in the presence of a base like sodium hydroxide.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used under acidic conditions.
Major Products
Substitution Reactions: Products include halogenated benzenes, phenols, and substituted anilines.
Coupling Reactions: Azo compounds are the major products.
Reduction Reactions: The major product is 4-Benzamido-2,5-dimethoxyaniline.
Aplicaciones Científicas De Investigación
4-Benzamido-2,5-dimethoxybenzenediazonium;dichlorozinc;chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds.
Biology: Employed in the labeling of biomolecules due to its diazonium group, which can form stable bonds with proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of dyes and pigments due to its ability to form brightly colored azo compounds.
Mecanismo De Acción
The mechanism of action of 4-Benzamido-2,5-dimethoxybenzenediazonium;dichlorozinc;chloride involves the formation of reactive intermediates through the diazonium group. These intermediates can undergo various reactions, such as coupling with nucleophiles or reduction to form anilines. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Benzamido-2,5-diethoxybenzenediazonium;dichlorozinc;chloride
- 4-Benzamido-2,5-dimethoxybenzenediazonium;dichlorozinc;chloride
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. The presence of both methoxy and benzamido groups enhances its stability and reactivity in various chemical reactions compared to similar compounds.
Propiedades
Fórmula molecular |
C15H14Cl3N3O3Zn |
|---|---|
Peso molecular |
456.0 g/mol |
Nombre IUPAC |
4-benzamido-2,5-dimethoxybenzenediazonium;dichlorozinc;chloride |
InChI |
InChI=1S/C15H13N3O3.3ClH.Zn/c1-20-13-9-12(18-16)14(21-2)8-11(13)17-15(19)10-6-4-3-5-7-10;;;;/h3-9H,1-2H3;3*1H;/q;;;;+2/p-2 |
Clave InChI |
AVSPFTZIMJCRIN-UHFFFAOYSA-L |
SMILES canónico |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.[Cl-].Cl[Zn]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,4S,5R)-4-acetyloxy-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12403443.png)

![(9aS)-6-[(2S)-butan-2-yl]-8-[(1R)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12403449.png)






![N-[3-[[1-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-methylpropan-2-yl]oxy-diphenylsilyl]oxypropyl]-6-(azidomethyl)pyridine-3-carboxamide](/img/structure/B12403486.png)




